molecular formula C12H11NO2 B15069098 2-(4-Methylquinolin-6-yl)acetic acid

2-(4-Methylquinolin-6-yl)acetic acid

Cat. No.: B15069098
M. Wt: 201.22 g/mol
InChI Key: HNDDCZUXZGDMOX-UHFFFAOYSA-N
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Description

2-(4-Methylquinolin-6-yl)acetic acid is a quinoline-derived compound featuring a methyl substituent at the 4-position of the quinoline ring and an acetic acid moiety at the 6-position. Quinoline derivatives are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-methylquinolin-6-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-4-5-13-11-3-2-9(6-10(8)11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

HNDDCZUXZGDMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylquinolin-6-yl)acetic acid typically involves the reaction of substituted anilines with malonates or other suitable precursors under specific conditions. For instance, the condensation of substituted anilines with malonates in the presence of a catalyst like POCl3 or diphenyl ether can yield the desired quinoline derivatives .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include microwave irradiation, transition metal-catalyzed reactions, and green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(4-Methylquinolin-6-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Linker Modifications: Ether-linked acetic acid (e.g., in 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid) reduces polarity, favoring membrane permeability .
  • Functional Groups : Halogenation (e.g., chloro in ) and oxidation (e.g., oxo group) can alter electronic properties and bioactivity .

Biological Activity

2-(4-Methylquinolin-6-yl)acetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2

This compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the acetic acid group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it interacts with various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound was assessed through MIC tests, revealing the following results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results suggest that the compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have indicated that it may inhibit the growth of various cancer cell lines.

Cell Viability Assays

The compound's efficacy was tested on different cancer cell lines, yielding the following IC50 values:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HCT-116 (Colon Cancer)9
HeLa (Cervical Cancer)25

These findings indicate that this compound has varying degrees of antiproliferative effects across different cancer types, with the highest potency observed in HCT-116 cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : Its interaction with bacterial membranes could compromise their integrity, leading to cell lysis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives of quinoline compounds, including this acid, showed promising results against drug-resistant Mycobacterium tuberculosis strains, indicating a broader spectrum of antimicrobial activity beyond typical bacterial pathogens .
  • Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound exhibits synergistic effects, enhancing overall efficacy against resistant strains .
  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in significant tumor reduction in xenograft models, further supporting its potential as an anticancer agent .

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